![molecular formula C15H21NO5 B3267867 diMethyl 2,6-diisopropyl-4-hydroxy-3,5-pyridine-dicarboxylate CAS No. 470717-49-8](/img/structure/B3267867.png)
diMethyl 2,6-diisopropyl-4-hydroxy-3,5-pyridine-dicarboxylate
Overview
Description
- Synonyms : Hantzsch ester, 3,5-Pyridinedicarboxylic acid, 4-hydroxy-2,6-bis(1-methylethyl)-, 3,5-dimethyl ester .
- It serves as a building block in organic synthesis for the preparation of various biologically active compounds .
Chemical Reactions Analysis
- Electrochemical Oxidation : It has been studied for its electrochemical behavior in ethanol/water solutions .
- Hydrogen Source : It serves as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
Physical And Chemical Properties Analysis
Scientific Research Applications
Free Radical Substitution
Dimethyl pyridine-2,6-dicarboxylate, a compound closely related to Dimethyl 2,6-Diisopropyl-4-Hydroxy-3,5-Pyridine-Dicarboxylate, has been utilized in free radical substitution reactions. These reactions involve Fenton-type reactions to generate free radicals, which then selectively substitute at the 4-position of the pyridine ring. This method yields various derivatives like acyl-, alkyl-, and hydroxyalkyl pyridine dicarboxylates (Shelkov & Melman, 2005).
Enantioselective Hydrolysis
Research on the enantioselective hydrolysis of related compounds, such as 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, reveals significant findings. Acyloxymethyl esters of these compounds, when subjected to Candida rugosa lipase, show varying degrees of enantioselectivity, with certain structural modifications leading to higher selectivity (Sobolev et al., 2002).
Synthesis via Microwave Irradiation
The compound has been synthesized via microwave irradiation in solvent-free conditions. This method involves a Hantzsch condensation reaction and is notable for its efficiency and environmentally friendly nature (Zhang, Pan, & Liu, 2009).
Application in Liquid Crystals and Polymer Electrolytes
Research on the synthesis of 4-alkoxy and 4(4′-alkoxyphenyl)-2,6-di(hydroxymethyl) pyridines, including derivatives of dimethyl 4-hydroxypyridine-2,6-dicarboxylate, highlights their potential applications in liquid crystals and polymer electrolytes. These compounds have shown promising characteristics for such applications (Tajbakhsh et al., 1998).
Catalysis and Synthesis
Dimethyl pyridine-2,6-dicarboxylate has been catalyzed using basic ionic liquids in the synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate. The use of ionic liquids in this context is notable for high catalytic activity and recyclability (Liu, Hu, & Fu, 2018).
properties
IUPAC Name |
dimethyl 4-oxo-2,6-di(propan-2-yl)-1H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-7(2)11-9(14(18)20-5)13(17)10(15(19)21-6)12(16-11)8(3)4/h7-8H,1-6H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLDVUKEKOTFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)C(=C(N1)C(C)C)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152142 | |
Record name | 3,5-Dimethyl 4-hydroxy-2,6-bis(1-methylethyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901152142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diMethyl 2,6-diisopropyl-4-hydroxy-3,5-pyridine-dicarboxylate | |
CAS RN |
470717-49-8 | |
Record name | 3,5-Dimethyl 4-hydroxy-2,6-bis(1-methylethyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470717-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl 4-hydroxy-2,6-bis(1-methylethyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901152142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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